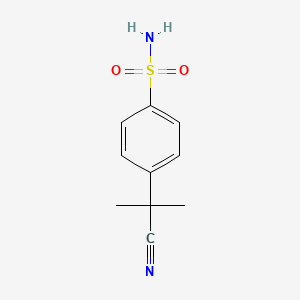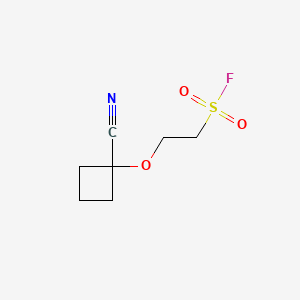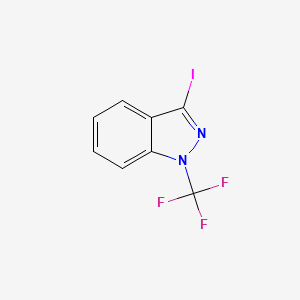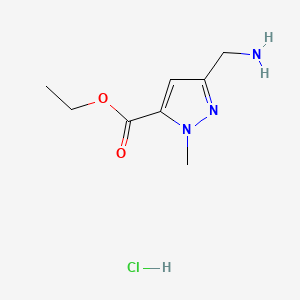
ethyl3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound with a pyrazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 3-(chloromethyl)-1-methyl-1H-pyrazole-5-carboxylate with an amine source such as ammonia or an amine derivative. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can also participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. The presence of the hydrochloride salt also enhances its solubility in aqueous solutions, making it more suitable for certain applications.
特性
分子式 |
C8H14ClN3O2 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC名 |
ethyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7-4-6(5-9)10-11(7)2;/h4H,3,5,9H2,1-2H3;1H |
InChIキー |
CLJQJRYPETWCHS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NN1C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)

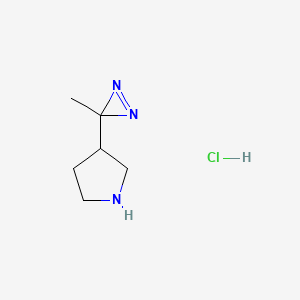
![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
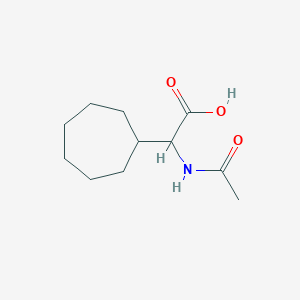
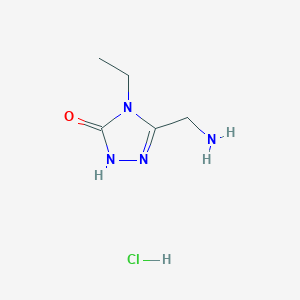
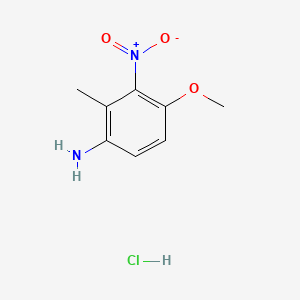

![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
